molecular formula C24H18ClNO4 B12170145 N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B12170145
M. Wt: 419.9 g/mol
InChI Key: YLWHSRUWEDQASC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromen-2-one core linked to a chlorobenzyl group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromen-2-one derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core may interact with biological macromolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like warfarin and esculetin, which also contain the chromen-2-one core.

    Benzyl Derivatives: Compounds such as benzylamine and benzyl chloride, which feature the benzyl group.

Uniqueness

N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is unique due to the combination of the chromen-2-one core with the chlorobenzyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C24H18ClNO4/c25-21-9-5-4-8-17(21)14-26-23(27)15-29-18-10-11-19-20(16-6-2-1-3-7-16)13-24(28)30-22(19)12-18/h1-13H,14-15H2,(H,26,27)

InChI Key

YLWHSRUWEDQASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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